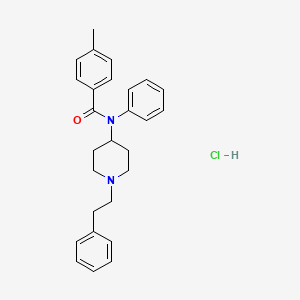

1-Butyl radical

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Butane is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air. Any leak can be either liquid or vapor. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used as a fuel, an aerosol propellant, in cigarette lighters, and to make other chemicals.

Butane is a straight chain alkane composed of 4 carbon atoms. It has a role as a food propellant and a refrigerant. It is a gas molecular entity and an alkane.

Butane is a natural product found in Calendula officinalis and Stemona tuberosa with data available.

n-Butane is a hydrocarbon and one of two isomers of butane. Butanes are highly flammable, colorless, odorless, easily liquefied gases. They are components of gasoline and can also be used as refrigerants and propellants in aerosol sprays. Butane gas is sold bottled as a fuel for cooking and camping and is also found in cigarette lighters. Butane is a simple asphyxiant and commonly used substance of abuse that is responsible for a large number of "solvent related" deaths. (L1283, L1284)

Propriétés

| ...Not infrequently intentional butane inhalation results in high morbidity and mortality. A fatal outcome of butane abuse can be caused by asphyxia, cardiac arrhythmia or trauma. The reported number of cases in which death was the consequence of pure butane inhalation is limited, and in most cases a mixture of propellants was involved. This report covers two cases of sudden death due to the sniffing of a cigarette lighter refill containing butane. Autopsy was followed by toxicological, pathohistological and immunohistochemical analysis. Butane gas was confirmed in samples of blood, urine, brain and lungs... Histology showed almost identical changes in the lungs and heart in both cases. The morphology of heart damage on standard H/E stains was of special interest because it displayed all the characteristics of chronic and acute myocardial hypoxia found in the absence of atherosclerotic heart disease. In order to confirm early cardiac death caused by asphyxia due to butane inhalation a panel of immunohistochemical agents was used... | |

Numéro CAS |

2492-36-6 |

Formule moléculaire |

C4H9 |

Poids moléculaire |

57.11 g/mol |

Nom IUPAC |

butane |

InChI |

InChI=1S/C4H9/c1-3-4-2/h1,3-4H2,2H3 |

Clé InChI |

WPWHSFAFEBZWBB-UHFFFAOYSA-N |

SMILES canonique |

CCC[CH2] |

Point d'ébullition |

31.1 °F at 760 mmHg (NTP, 1992) -0.50 °C -0.5 °C 31 °F |

Color/Form |

Colorless gas [Note: Shipped as a liquefied compressed gas. A liquid below 31 degrees F] |

Densité |

0.6 at 32 °F (USCG, 1999) - Less dense than water; will float 0.573 g/cu cm at 25 °C (p>1 atm) Liquid density (at saturation pressure; 15.6 °C), kg/cu m: 583.0 /from table/ Relative density (water = 1): 0.6 0.6 at 32 °F 0.6 (Liquid at 31 °F) 2.11(relative gas density) |

Point d'éclair |

-76 °F (NTP, 1992) -60 °C Gas: -76 °F (-60 °C) (Closed cup) -76 °F NA (Gas) |

melting_point |

-217.1 °F (NTP, 1992) -138.3 °C -138 °C -217 °F |

Description physique |

Butane is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air. Any leak can be either liquid or vapor. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used as a fuel, an aerosol propellant, in cigarette lighters, and to make other chemicals. Gas or Vapor, Liquid; Liquid; NKRA; Gas or Vapor Colourless gas or liquid with mild, characteristic odour Colorless gas with a gasoline-like or natural gas odor; Note: Shipped as a liquefied compressed gas. A liquid below 31 degrees F; [NIOSH] Vapor density = 2.07 (heavier than air); [HSDB] ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS. Colorless gas with a gasoline-like or natural gas odor. Colorless gas with a gasoline-like or natural gas odor. [Note: Shipped as a liquefied compressed gas. A liquid below 31 °F.] |

Numéros CAS associés |

36788-85-9 83602-47-5 9021-92-5 9003-29-6 72317-18-1 |

Solubilité |

61 mg/L at 68 °F (NTP, 1992) In water, 61.2 mg/L at 25 °C Very soluble in ethanol, ethyl ether, chloroform Solubility in water, g/100ml at 20 °C: 0.0061 Slight |

Densité de vapeur |

2.046 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 2.046 (Air = 1) Relative vapor density (air = 1): 2.1 2.11 |

Pression de vapeur |

760 mmHg at 31.1 °F ; 1823 mmHg at 77 °F (NTP, 1992) 1820 mm Hg at 25 °C Vapor pressure, kPa at 21.1 °C: 213.7 2.05 atm |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B10814716.png)

![N-[1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814729.png)

![42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814742.png)

![(3E,7S,8R,9S,10S,13E,15S,16S,17E,19S,20R,21E,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,39E,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814774.png)

![2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;methane](/img/structure/B10814776.png)